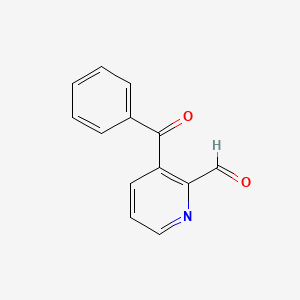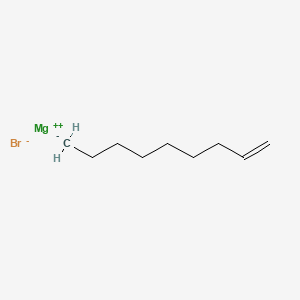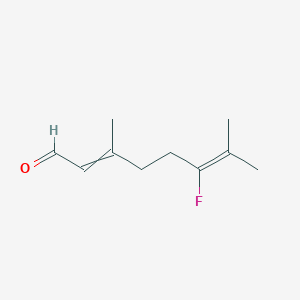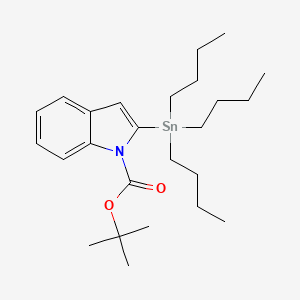
15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone is a chemical compound with the molecular formula C21H26O6 and a molecular weight of 374.428 g/mol This compound is characterized by its unique structure, which includes a phenyl group and multiple ketone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted precursor with a series of ketone-forming reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The ketone functionalities can be reduced to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe for investigating cellular processes.
Medicine: Research is ongoing to evaluate its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, its hydroxyl and ketone groups may participate in hydrogen bonding and other interactions with enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
1,4,7,10,13-Pentadecanepentone: Shares a similar backbone but lacks the phenyl group.
15-Hydroxy-1-phenylpentadecane: Similar structure but without the multiple ketone functionalities.
Eigenschaften
CAS-Nummer |
142383-48-0 |
|---|---|
Molekularformel |
C21H26O6 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
15-hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone |
InChI |
InChI=1S/C21H26O6/c22-15-14-20(26)11-10-18(24)7-6-17(23)8-9-19(25)12-13-21(27)16-4-2-1-3-5-16/h1-5,22H,6-15H2 |
InChI-Schlüssel |
HLWXOBNMLWYERE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)



![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)
![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)



![N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide](/img/structure/B12546180.png)

![{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile](/img/structure/B12546193.png)
![6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12546195.png)
